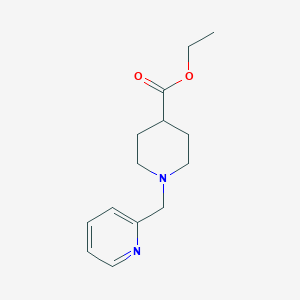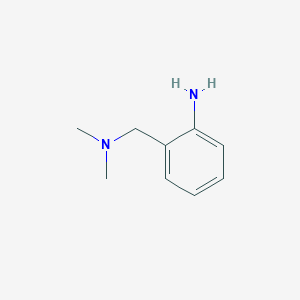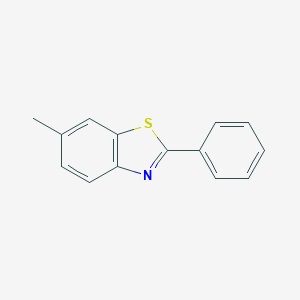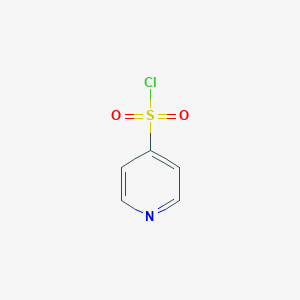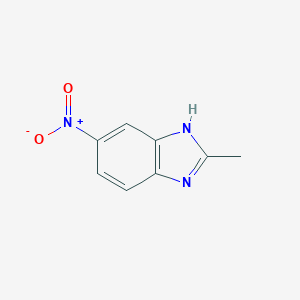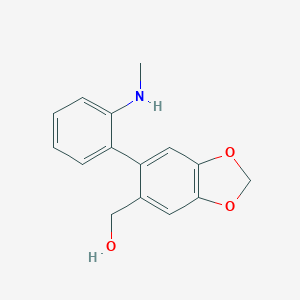
Ismine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ismine is a natural alkaloid compound that is found in various plants such as Psychotria ipecacuanha, Voacanga africana, and Tabernaemontana undulata. It has been used in traditional medicine for its emetic and anti-diarrheal properties. However, recent scientific research has shown that ismine has potential applications in various fields such as pharmacology, biochemistry, and medicine.
Applications De Recherche Scientifique
Alkaloid Identification and Synthesis
Ismine, an alkaloid found in flowers like Hippeastrum vittatum, has been a subject of interest in scientific research. The extraction and identification of ismine, along with other alkaloids like vittacarboline and O-methylismine, from these flowers have been detailed, emphasizing the use of spectroscopic methods including NMR and mass spectrometry (Youssef, 2001). Additionally, a method for the rapid synthesis of ismine, a bioactive Amaryllidaceae alkaloid, involving aryl–aryl and N–aryl coupling has been developed. This process, using a palladium catalyst and trifurylphosphine as the ligand, simplifies the synthesis of this biologically active compound (Guo et al., 2017).
Isolation from Plant Species
Ismine has been isolated from various plant species, contributing to the understanding of the chemical composition of these plants. For instance, ismine was isolated from the bulbs of Vietnamese Hippeastrum equestre Herb., along with other compounds like 11-hydroxyvittatine and 9-O-demethylhomolycorine, using spectroscopic methods for structure establishment (Huong Pham et al., 1997). Another study reported the isolation of ismine from Crinum x powellii “Album” bulbs, where it was tested for topoisomerase I inhibitory activity along with other alkaloids (Nińo et al., 2007).
Propriétés
Numéro CAS |
1805-78-3 |
|---|---|
Nom du produit |
Ismine |
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
[6-[2-(methylamino)phenyl]-1,3-benzodioxol-5-yl]methanol |
InChI |
InChI=1S/C15H15NO3/c1-16-13-5-3-2-4-11(13)12-7-15-14(18-9-19-15)6-10(12)8-17/h2-7,16-17H,8-9H2,1H3 |
Clé InChI |
GSEKYIWUAPZIEF-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC=C1C2=CC3=C(C=C2CO)OCO3 |
SMILES canonique |
CNC1=CC=CC=C1C2=CC3=C(C=C2CO)OCO3 |
Autres numéros CAS |
1805-78-3 |
Synonymes |
ismine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



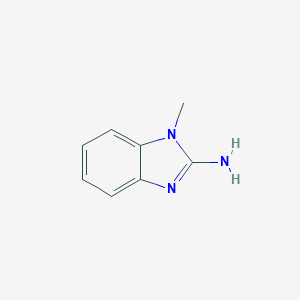
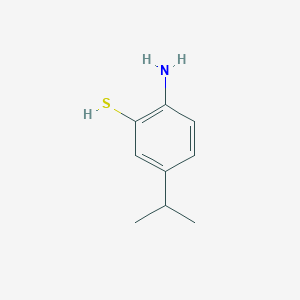
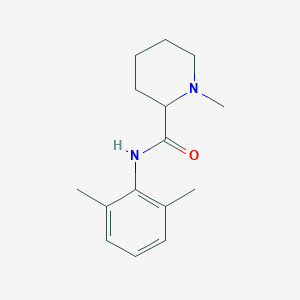
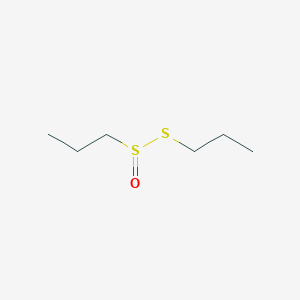
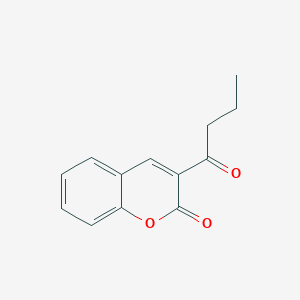
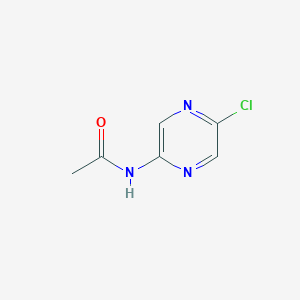
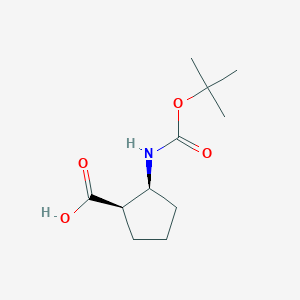
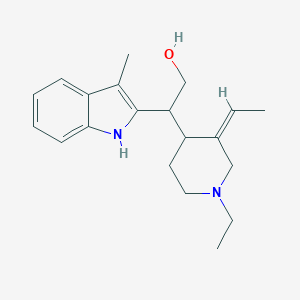
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
